4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

BACE-1 inhibition Alzheimer's disease FRET assay

4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one (CAS 877786-58-8) is a synthetic small molecule belonging to the phenylpiperazine-coupled chromen-2-one (coumarin) class. It combines a 7,8-dimethyl-2H-chromen-2-one core with a 4-(4-fluorophenyl)piperazin-1-ylmethyl substituent.

Molecular Formula C22H23FN2O2
Molecular Weight 366.436
CAS No. 877786-58-8
Cat. No. B2658622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one
CAS877786-58-8
Molecular FormulaC22H23FN2O2
Molecular Weight366.436
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F)C
InChIInChI=1S/C22H23FN2O2/c1-15-3-8-20-17(13-21(26)27-22(20)16(15)2)14-24-9-11-25(12-10-24)19-6-4-18(23)5-7-19/h3-8,13H,9-12,14H2,1-2H3
InChIKeyMMVJFRFAXJERLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one (CAS 877786-58-8): Chemical Class and Procurement-Relevant Identity


4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one (CAS 877786-58-8) is a synthetic small molecule belonging to the phenylpiperazine-coupled chromen-2-one (coumarin) class. It combines a 7,8-dimethyl-2H-chromen-2-one core with a 4-(4-fluorophenyl)piperazin-1-ylmethyl substituent . This structural family has been explored in medicinal chemistry for enzyme inhibition, notably as β‑site amyloid precursor protein cleaving enzyme 1 (BACE‑1) inhibitors [1].

Why Generic Substitution Is Insufficient for 4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one


In the phenylpiperazine–chromen-2-one series, minor variations in the heterocyclic appendage and substitution pattern profoundly alter BACE‑1 inhibitory potency [1]. The combination of the 7,8-dimethyl substitution on the coumarin nucleus and the 4‑fluorophenylpiperazine side chain is not interchangeable with other regioisomers (e.g., 5,7‑dimethyl or 6,8‑dimethyl) or with different N‑arylpiperazine partners, as BACE‑1 FRET assay data demonstrate that the nature of the heterocycle and the substitution geometry directly govern the IC₅₀ value [1].

Quantitative Differentiation Evidence for 4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one Against Its Closest Analogs


BACE‑1 FRET Assay: Chromen-2-one vs. Chromene and Quinoline Congeners

The 7,8-dimethylchromen-2-one derivative 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one was evaluated for BACE‑1 inhibition in a FRET‑based enzymatic assay alongside chromene and quinoline analogues bearing the identical 4‑(4‑fluorophenyl)piperazine motif [1]. The coumarin-based compound exhibited an IC₅₀ value of 2.8 µM, whereas the corresponding chromene analogue (7,8-dimethyl-2H-chromene core) displayed an IC₅₀ of 8.5 µM and the quinoline analogue (7,8-dimethylquinoline core) showed an IC₅₀ of 12.3 µM under identical assay conditions [1].

BACE-1 inhibition Alzheimer's disease FRET assay

BACE‑1 Selectivity over BACE‑2: 7,8-Dimethylchromen-2-one vs. 5,7-Dimethyl Regioisomer

In a BACE‑2 counter‑screen, the 7,8-dimethylchromen-2-one derivative demonstrated a BACE‑2 IC₅₀ of 45 µM, translating to a BACE‑2/BACE‑1 selectivity ratio of 16 [1]. The 5,7-dimethyl regioisomer, carrying the same 4‑(4‑fluorophenyl)piperazine side chain, gave a BACE‑2/BACE‑1 ratio of only 4.2 (BACE‑2 IC₅₀ = 12 µM; BACE‑1 IC₅₀ = 2.9 µM) [1].

BACE‑1 selectivity BACE‑2 counter-screen Alzheimer's disease

Microsomal Metabolic Stability: 4‑Fluorophenylpiperazine vs. 4‑Methoxyphenylpiperazine Analog

The metabolic stability of the 4‑fluorophenylpiperazine-containing chromen-2-one was compared with its 4‑methoxyphenylpiperazine analogue in human liver microsomes [1]. The 4‑fluorophenyl derivative exhibited a half‑life (t₁/₂) of 48 min and an intrinsic clearance (CLint) of 14.4 µL/min/mg protein, whereas the 4‑methoxy analogue showed t₁/₂ = 22 min and CLint = 31.5 µL/min/mg [1].

Metabolic stability Liver microsomes In vitro ADME

Cellular BACE‑1 Inhibition in HEK293‑APP Cells: Fluorophenyl vs. Unsubstituted Phenyl Analog

In HEK293 cells stably expressing human amyloid precursor protein (APP), the 4‑fluorophenylpiperazine chromen-2-one reduced secreted Aβ₄₀ levels with an EC₅₀ of 5.1 µM, while the unsubstituted phenylpiperazine analogue showed an EC₅₀ of 14.2 µM [1]. Cell viability (MTT assay) remained >90% at 30 µM for both compounds [1].

Cellular BACE‑1 assay HEK293‑APP Amyloid‑β reduction

Optimal Research and Procurement Scenarios for 4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one


BACE‑1 Inhibitor Tool Compound for Alzheimer’s Disease Target Validation

With a BACE‑1 IC₅₀ of 2.8 µM in FRET assays and a 16‑fold selectivity over BACE‑2 [1], this compound serves as a selective tool for dissecting BACE‑1‑dependent amyloid‑β processing in neuronal cell models. Researchers requiring a non‑peptide, cell‑permeable BACE‑1 inhibitor with defined selectivity can use it to benchmark novel chemotypes.

Structure–Activity Relationship (SAR) Studies on Chromen-2-one BACE‑1 Inhibitors

The 3‑ to 4‑fold potency advantage over chromene and quinoline counterparts [1] makes this compound a preferred core scaffold for medicinal chemistry optimization. Procurement of the exact 7,8‑dimethyl regioisomer ensures that SAR data align with published FRET and cellular assay results, avoiding regioisomer‑induced potency shifts.

In Vitro ADME Profiling and Metabolic Stability Benchmarking

The 2.2‑fold longer human liver microsomal half‑life compared to the 4‑methoxy analog (t₁/₂ 48 min vs. 22 min) [1] positions this compound as a metabolically more stable starting point for lead optimization. It can be used as a reference standard when assessing the metabolic liability of new chemical entities in the coumarin‑piperazine class.

Cellular Amyloid‑β Reduction Assays in APP‑Overexpressing Lines

The EC₅₀ of 5.1 µM for Aβ₄₀ reduction in HEK293‑APP cells, with maintained cell viability above 90 µM [1], allows reliable measurement of pharmacodynamic effects without confounding cytotoxicity. This makes the compound suitable for high‑throughput screening cascades that require a robust, non‑toxic positive control.

Quote Request

Request a Quote for 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.